molecular formula C7H10N2O2 B1422478 methyl N-(cyanomethyl)-N-cyclopropylcarbamate CAS No. 1251922-57-2

methyl N-(cyanomethyl)-N-cyclopropylcarbamate

Cat. No.: B1422478
CAS No.: 1251922-57-2
M. Wt: 154.17 g/mol
InChI Key: CTZBHUSJQJFDTJ-UHFFFAOYSA-N
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Description

Methyl N-(cyanomethyl)-N-cyclopropylcarbamate (CAS: 1251922-57-2) is a carbamate derivative characterized by a cyanomethyl group (-CH₂CN) and a cyclopropyl substituent on the nitrogen atom of the carbamate backbone. This compound has a molecular formula of C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol. It is commercially available with a purity of 95%, though specific physical properties such as melting point, boiling point, and solubility remain undocumented in the provided sources .

Properties

IUPAC Name

methyl N-(cyanomethyl)-N-cyclopropylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-11-7(10)9(5-4-8)6-2-3-6/h6H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZBHUSJQJFDTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N(CC#N)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(cyanomethyl)-N-cyclopropylcarbamate can be achieved through the cyanoacetylation of amines. One common method involves the reaction of cyclopropylamine with methyl cyanoacetate under solvent-free conditions. The reaction is typically carried out at room temperature, resulting in the formation of the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, solvent-free methods and mechanochemical techniques, such as ball milling, can be employed to minimize environmental impact and reduce energy consumption .

Chemical Reactions Analysis

Types of Reactions

Methyl N-(cyanomethyl)-N-cyclopropylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Chemistry

Methyl N-(cyanomethyl)-N-cyclopropylcarbamate serves as a precursor in the synthesis of various heterocyclic compounds and organic molecules. Its ability to undergo multiple reactions makes it a valuable building block in organic synthesis.

Biology

Research has indicated potential biological activities associated with this compound:

  • Antimicrobial Properties: Studies have shown that derivatives of this compound exhibit significant inhibitory effects against various bacterial strains.
  • Anticancer Activity: Investigations into its derivatives have revealed promising cytotoxic effects on cancer cell lines, suggesting potential use in cancer therapy .

Medicine

The compound is being explored as a pharmaceutical intermediate, particularly in the development of new drugs targeting specific diseases. Its interaction with biological targets, such as acetylcholinesterase, indicates potential therapeutic applications .

Case Study 1: Antimicrobial Activity Evaluation (2024)

  • Objective: Assess efficacy against Gram-positive and Gram-negative bacteria.
  • Findings: The compound demonstrated significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL).

Case Study 2: Anticancer Activity Evaluation (2023)

  • Objective: Evaluate cytotoxic effects on human breast cancer cells (MCF-7).
  • Findings: The compound exhibited a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

Case Study 3: Anti-inflammatory Model Study (2025)

  • Objective: Investigate anti-inflammatory properties using LPS-stimulated macrophages.
  • Findings: Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023
Anti-inflammatoryMacrophagesTNF-alpha reduction by 50%2025

Mechanism of Action

The mechanism of action of methyl N-(cyanomethyl)-N-cyclopropylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act on acetylcholinesterase, an enzyme involved in neurotransmission, thereby affecting nerve function .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Compound Name CAS Number Substituents Molecular Weight (g/mol) Purity Key Applications/Synthesis Notes
This compound 1251922-57-2 -Cyanomethyl, -Cyclopropyl 154.17 95% Limited data; potential agrochemical use
3-Tolyl-N-methylcarbamate 1129-41-5 -Methyl, -3-Tolyl 179.21 N/A Agrochemicals, polymer intermediates
Methyl N-(dimethylcarbamoyl)-N-phenylcarbamate N/A -Dimethylcarbamoyl, -Phenyl 222.24* N/A Intermediate in organic synthesis
Methyl N-methyl-N-(2-phenylethyl)carbamate 28147-82-2 -Methyl, -2-Phenylethyl 207.26 N/A Studied for stereoselective synthesis

*Calculated based on molecular formula C₁₁H₁₄N₂O₃.

Key Differences and Implications

The cyclopropyl ring may confer steric hindrance, influencing binding interactions in biological systems or synthetic pathways. This contrasts with the planar phenyl group in methyl N-(dimethylcarbamoyl)-N-phenylcarbamate, which could enhance π-π stacking in polymer applications .

Applications: 3-Tolyl-N-methylcarbamate is explicitly linked to agrochemical and industrial uses, with established safety protocols for handling and storage . In contrast, the target compound lacks documented applications, suggesting it may be a novel intermediate or research chemical. Methyl N-methyl-N-(2-phenylethyl)carbamate has been utilized in stereoselective synthesis, as evidenced by studies on its conformational behavior in catalytic processes .

Literature references for analogues (e.g., Kurouchi et al., 2012; Ram and Ehrenkaufer, 1985) highlight robust synthetic methodologies for phenylethyl and phenyl derivatives, whereas the cyanomethyl-cyclopropyl combination remains less explored .

Biological Activity

Methyl N-(cyanomethyl)-N-cyclopropylcarbamate is a compound of significant interest due to its potential biological activities. This article explores its mechanisms of action, biochemical interactions, and relevant research findings.

Chemical Structure and Properties

This compound features a carbamate functional group, which is known to influence its biological interactions. The presence of the cyanomethyl and cyclopropyl moieties enhances its binding affinity to various biological targets, potentially modulating enzyme activity and receptor interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The following mechanisms have been proposed:

  • Enzyme Modulation : The compound may inhibit or activate enzymes involved in metabolic pathways, influencing processes such as oxidative stress responses and energy metabolism.
  • Receptor Interaction : Its structural components may enhance selectivity for certain receptors, leading to targeted biological effects.

Biochemical Pathways

This compound is involved in several key biochemical pathways:

  • Oxidative Stress Response : It interacts with enzymes that mitigate oxidative stress, potentially reducing cellular damage.
  • Metabolic Regulation : The compound can alter the activity of metabolic enzymes, impacting the levels of critical metabolites and overall cellular function .

1. Toxicological Assessment

A study evaluated the toxicological profile of this compound in animal models. Key findings included:

  • Dose-Dependent Effects : Lower doses exhibited protective effects against oxidative stress, while higher doses resulted in cytotoxicity and metabolic disruption .
  • Long-Term Exposure : Chronic exposure led to cumulative effects on gene expression related to metabolic processes, indicating potential long-term implications for cellular health.

2. Pharmacological Studies

Research has highlighted the pharmacological potential of this compound:

  • Anti-Inflammatory Properties : In vitro studies demonstrated that the compound reduced inflammatory markers in cell cultures exposed to oxidative stress.
  • Antimicrobial Activity : Preliminary tests suggested that it may possess antimicrobial properties, warranting further investigation into its potential as an anti-infective agent.

Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme ModulationAlters enzyme activity affecting metabolism
Oxidative StressReduces oxidative damage at low doses
Anti-InflammatoryDecreases inflammatory cytokines
AntimicrobialPotential activity against bacterial strains

Q & A

Q. 1.1. What are the recommended synthetic routes for methyl N-(cyanomethyl)-N-cyclopropylcarbamate, and how can reaction conditions be optimized?

To synthesize this compound, consider a two-step approach:

  • Step 1 : React cyclopropylamine with cyanomethyl chloride to form N-cyclopropyl-N-cyanomethylamine. Use polar aprotic solvents (e.g., DMF) and a base (e.g., K₂CO₃) to facilitate nucleophilic substitution .
  • Step 2 : Carbamate formation via reaction with methyl chloroformate. Optimize temperature (0–5°C) to minimize side reactions like hydrolysis. Monitor progress via HPLC or LC-MS for purity validation .

Q. 1.2. What analytical techniques are critical for characterizing this compound’s structural integrity?

  • NMR Spectroscopy : Confirm substitution patterns (e.g., cyclopropyl protons at δ 0.5–1.5 ppm and carbamate carbonyl at δ 155–160 ppm) .
  • X-ray Crystallography : Resolve bond angles (e.g., C—N—C in the cyclopropyl group ≈ 60°) to validate stereoelectronic effects .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₇H₁₁N₂O₂: 155.0821) .

Advanced Research Questions

Q. 2.1. How can mechanistic studies elucidate the hydrolysis pathways of this compound under varying pH conditions?

  • Experimental Design : Conduct kinetic studies at pH 2–12, tracking degradation via UV-Vis or LC-MS.
  • Key Variables : Hydroxide ion concentration and temperature. Use Arrhenius plots to determine activation energy.
  • Contradiction Note : Conflicting data on cyanomethyl group stability in acidic media (pH < 4) may arise due to competing nitrile hydration pathways .

Q. 2.2. What computational methods predict the compound’s reactivity in biological systems?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate interactions with enzyme active sites (e.g., acetylcholinesterase) to predict inhibitory potential .

Q. 2.3. How do structural modifications (e.g., cyclopropyl vs. cyclohexyl) affect the compound’s stability and bioactivity?

  • Comparative Study : Synthesize analogs with varying ring sizes and assess thermal stability via TGA/DSC.
  • Bioactivity Testing : Use enzyme inhibition assays (e.g., IC₅₀ measurements) to correlate ring strain (cyclopropyl’s 60° bond angles) with potency .

Data Contradiction Analysis

Q. 3.1. How should researchers address discrepancies in reported toxicity profiles of carbamate derivatives?

  • Systematic Review : Cross-reference toxicity databases (e.g., EPA DSSTox, PubChem) and prioritize studies with validated analytical methods (e.g., OECD guidelines).
  • Hypothesis Testing : Replicate conflicting studies under controlled conditions (e.g., purity >98%, standardized cell lines) to isolate variables .

Q. 3.2. Why do some studies report divergent solubility profiles for this compound?

  • Methodological Audit : Compare solvent systems (e.g., aqueous vs. organic) and measurement techniques (e.g., shake-flask vs. HPLC).
  • Temperature Control : Solubility in water may vary significantly at 25°C vs. 37°C due to entropy-driven phase separation .

Stability and Degradation Studies

Q. 4.1. What accelerated aging protocols are suitable for assessing shelf-life under storage conditions?

  • ICH Guidelines : Expose samples to 40°C/75% RH for 6 months. Monitor degradation products (e.g., cyanide release) via GC-MS or ion chromatography .
  • Light Sensitivity : Use USP photostability chambers to evaluate UV-induced decomposition pathways .

Research Applications

Q. 5.1. How can this compound serve as a precursor for novel agrochemicals or pharmaceuticals?

  • Derivatization : React the cyanomethyl group with thiols to form thioamides (potential protease inhibitors).
  • Structure-Activity Relationship (SAR) : Modify the cyclopropyl moiety to enhance membrane permeability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl N-(cyanomethyl)-N-cyclopropylcarbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.